Trimipramine-d3 (maleate)
説明
Overview of Deuteration Strategies in Pharmaceutical Sciences
Deuteration, the process of substituting hydrogen atoms with their heavier, stable isotope deuterium (B1214612), has emerged as a powerful strategy in pharmaceutical sciences. unibestpharm.com This seemingly subtle modification can have a profound impact on a molecule's properties due to the "kinetic isotope effect." researchgate.net The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage, often mediated by cytochrome P450 (CYP450) enzymes. unibestpharm.comdovepress.com This increased stability can slow down the rate of drug metabolism, leading to a longer half-life and improved pharmacokinetic profile. dovepress.comacs.org Deuteration strategies can range from selective substitution at specific metabolic "hot spots" to the creation of fully deuterated analogues. nih.govnih.gov
Rationale for Deuterated Analogues of Therapeutically Relevant Compounds
The primary rationale for developing deuterated analogues of existing drugs is to enhance their therapeutic profiles. nih.gov By slowing down metabolism, deuteration can lead to several potential benefits:
Improved Pharmacokinetics: A longer half-life can allow for less frequent dosing, improving patient compliance. acs.org
Increased Efficacy: Maintaining therapeutic concentrations of the parent drug for a longer duration can enhance its effectiveness. dovepress.com
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes minimize the production of harmful metabolites, thereby improving the drug's safety profile. unibestpharm.com
Enhanced Bioavailability: Deuterated drugs may exhibit improved solubility and absorption, leading to more consistent therapeutic effects. clearsynth.com
A notable example of a successful deuterated drug is deutetrabenazine, an analogue of tetrabenazine, which received FDA approval in 2017 for the treatment of chorea associated with Huntington's disease. nih.govnih.gov Its deuteration resulted in a superior pharmacokinetic profile, allowing for a reduced dose and dosing frequency. nih.gov
Contextualization of Trimipramine-d3 (Maleate) within the Broader Field of Deuterated Tricyclic Antidepressants (TCAs)
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) that functions primarily by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862). springermedizin.debiomol.com However, like many TCAs, its metabolism, particularly through N-dealkylation, can lead to variable pharmacokinetics and the formation of active metabolites that may contribute to side effects. nih.govresearchgate.net
The development of deuterated TCAs, including Trimipramine-d3 (maleate), represents a targeted approach to address these challenges. nih.govresearchgate.net Research into deuterated versions of other TCAs, such as doxepin, dosulepin, and clomipramine, has shown promising results. nih.govspringermedizin.deresearchgate.net Studies have indicated that site-selective deuteration of the methyl groups at metabolically active sites can lead to improved pharmacokinetic profiles, including increased maximum plasma concentration (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC). nih.govspringermedizin.deresearchgate.net These improvements suggest that deuterated TCAs could be more effective and potentially have a better safety profile compared to their non-deuterated counterparts. nih.govresearchgate.net
Trimipramine-d3 (maleate) is the deuterated form of trimipramine, where three hydrogen atoms on one of the N-methyl groups have been replaced by deuterium. biomol.com This specific modification is intended to slow down the N-demethylation process, a key metabolic pathway for trimipramine. By doing so, Trimipramine-d3 (maleate) is primarily utilized as an internal standard for the accurate quantification of trimipramine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). biomol.comthermofisher.com Its distinct mass allows for clear differentiation from the non-deuterated parent compound, ensuring precise analytical measurements. smolecule.com
Below are tables detailing the properties of Trimipramine-d3 (maleate) and the comparative pharmacokinetic parameters of deuterated versus non-deuterated TCAs from research findings.
Table 1: Properties of Trimipramine-d3 (maleate)
| Property | Value | Source |
| Molecular Formula | C20H23D3N2·C4H4O4 | biomol.comsmolecule.com |
| Molecular Weight | 413.5 g/mol | smolecule.comnih.gov |
| Formal Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine, (2Z)-2-butenedioate | biomol.com |
| Primary Use | Internal standard for quantification of trimipramine | biomol.com |
| Solubility | Soluble in DMSO and methanol (B129727) | biomol.com |
Table 2: Research Findings on Pharmacokinetic Improvements in Deuterated TCAs
| Pharmacokinetic Parameter | Observation in Deuterated TCAs | Implication | Source |
| Maximum Plasma Concentration (Cmax) | Increased | Higher peak drug levels | nih.govspringermedizin.deresearchgate.net |
| Elimination Half-life (t1/2) | Increased | Longer duration of action | nih.govspringermedizin.deresearchgate.net |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure | nih.govspringermedizin.deresearchgate.net |
Structure
2D Structure
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3; |
InChIキー |
YDGHCKHAXOUQOS-ZNRNECGQSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis and Isotopic Incorporation Methodology
Retrosynthetic Analysis of Trimipramine-d3 (Maleate)
A retrosynthetic analysis of Trimipramine-d3 (maleate) deconstructs the target molecule into readily available starting materials. The primary disconnection occurs at the bond between the nitrogen atom of the iminodibenzyl (B195756) core and the propyl side chain. This reveals two key synthons: the iminodibenzyl anion and a deuterated 3-(dimethylamino)-2-methylpropyl cation equivalent.
This leads to the identification of two main precursors for the synthesis:
Iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine): This tricyclic core provides the foundational structure of the molecule.
A deuterated 3-(dimethylamino)-2-methylpropyl halide: This side chain incorporates the three deuterium (B1214612) atoms and the tertiary amine functionality. The deuteration is strategically placed on one of the methyl groups of the dimethylamino moiety.
The final step in the synthesis, prior to salt formation, is the alkylation of iminodibenzyl with the deuterated side chain. The maleate (B1232345) salt is then formed by reacting the trimipramine-d3 free base with maleic acid. illinois.edu
Detailed Synthetic Pathways for Deuterium Incorporation
The synthesis of Trimipramine-d3 (maleate) is a multi-step process that involves the preparation of the precursors, the crucial deuterium incorporation step, the coupling of the fragments, and finally, the formation of the maleate salt.
Precursor Synthesis and Functionalization
Iminodibenzyl Synthesis: The iminodibenzyl core can be synthesized through various routes. One common method involves the cyclization of 2,2'-diaminobibenzyl. This is typically achieved by heating in the presence of an acid catalyst, such as phosphoric acid. nih.govmedchemexpress.com An alternative synthesis starts from 2-nitrotoluene, which undergoes oxidative coupling to form 2,2'-dinitrodibenzyl. Subsequent catalytic hydrogenation of the nitro groups yields 2,2'-diaminobibenzyl, which is then cyclized to iminodibenzyl. researchgate.net
Deuterated Side Chain Precursor Synthesis: The synthesis of the deuterated side chain, 3-(dimethylamino-d3)-2-methylpropyl chloride, begins with a suitable starting material such as 3-(dimethylamino)-2-methylpropan-1-ol. The key step is the introduction of the three deuterium atoms. This can be achieved through various deuteration methods. One plausible approach involves the use of a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to introduce the trideuteromethyl group onto a precursor amine.
Alternatively, a deuterated dimethylamine-d3 can be used to react with a suitable electrophile. The resulting deuterated alcohol is then converted to the corresponding chloride, typically by reaction with thionyl chloride or a similar chlorinating agent, to yield the reactive side chain precursor. bldpharm.com
Specific Deuteration Reactions and Conditions
The incorporation of deuterium into the dimethylamino group is a critical step. A common strategy for introducing a deuterated methyl group is through reductive amination using a deuterated source. For instance, a precursor amine can be reacted with formaldehyde-d2 in the presence of a reducing agent like sodium cyanoborohydride to introduce a CD2H group. To achieve a CD3 group, a deuterated methyl halide is often employed.
The alkylation of a monomethylamine precursor with iodomethane-d3 in the presence of a base would yield the desired N-methyl-d3 group. The reaction conditions, such as solvent, temperature, and base, need to be carefully controlled to ensure high isotopic incorporation and minimize side reactions. Common solvents for such alkylations include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF).
Table 1: Plausible Deuteration Reaction
| Reactants | Reagents | Product |
| N-methyl-3-amino-2-methylpropan-1-ol | Iodomethane-d3 (CD3I), Base (e.g., K2CO3) | 3-(dimethylamino-d3)-2-methylpropan-1-ol |
Following deuteration, the alcohol is converted to the chloride.
Table 2: Chlorination Reaction
| Reactant | Reagent | Product |
| 3-(dimethylamino-d3)-2-methylpropan-1-ol | Thionyl chloride (SOCl2) | 3-(dimethylamino-d3)-2-methylpropyl chloride |
Maleate Salt Formation and Purification
The final step in the synthesis of the free base is the N-alkylation of iminodibenzyl with the deuterated 3-(dimethylamino)-2-methylpropyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydride, in an inert solvent like toluene (B28343) or xylene. google.com The base deprotonates the nitrogen of the iminodibenzyl, forming a nucleophilic anion that then displaces the chloride from the side chain.
Once the trimipramine-d3 free base is synthesized and purified, it is converted to the maleate salt to improve its stability and handling properties. illinois.edu This is achieved by dissolving the free base in a suitable solvent, such as ethanol (B145695) or acetone, and adding a stoichiometric amount of maleic acid dissolved in the same or a compatible solvent. rsc.org The Trimipramine-d3 (maleate) salt then precipitates out of the solution and can be collected by filtration and dried.
Purification of the final product is crucial to remove any unreacted starting materials, by-products, or isotopic impurities. Recrystallization from a suitable solvent system is a common method for purifying the maleate salt. Chromatographic techniques, such as column chromatography, may also be employed to achieve high purity.
Isotopic Purity and Enrichment Assessment during Synthesis
Ensuring high isotopic purity and accurately determining the level of deuterium enrichment are critical aspects of synthesizing deuterated compounds. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for assessing isotopic purity. The absence or significant reduction of a proton signal at the site of deuteration provides a direct indication of successful deuterium incorporation. researchgate.net For Trimipramine-d3, the signal corresponding to the N-methyl protons would be significantly diminished in the ¹H NMR spectrum. ¹³C NMR can also be used, as the carbon attached to deuterium will show a characteristic multiplet due to C-D coupling and a shift in its resonance frequency. wa.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the extent of deuteration. researchgate.net High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the incorporation of three deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of d0, d1, d2, and d3 species can be determined, giving a quantitative measure of isotopic enrichment. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is often used for the analysis of the final product and intermediates.
Challenges and Innovations in Deuterated Drug Synthesis
The synthesis of deuterated compounds like Trimipramine-d3 presents several challenges.
Challenges:
Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents are often more expensive and less readily available than their non-deuterated counterparts.
Regioselectivity of Deuteration: Achieving deuteration at a specific site within a molecule without affecting other positions can be challenging. nih.gov
Isotopic Scrambling: During the synthesis, there is a risk of deuterium atoms exchanging with protons from solvents or other reagents, leading to a loss of isotopic enrichment.
Purification: Separating the desired deuterated compound from under-deuterated or non-deuterated impurities can be difficult due to their similar physical properties.
Innovations:
Development of Novel Deuteration Methods: Researchers are continuously developing new and more efficient methods for selective deuterium incorporation, including catalytic methods that use less expensive deuterium sources like D₂O.
Improved Catalysts: The use of advanced catalysts can improve the selectivity and efficiency of deuteration reactions, reducing the formation of by-products.
Advanced Analytical Techniques: The development of more sensitive and accurate analytical techniques, such as advanced NMR and mass spectrometry methods, allows for better characterization and quantification of isotopic purity. researchgate.net
Flow Chemistry: The use of flow chemistry can offer better control over reaction parameters, such as temperature and reaction time, which can lead to higher yields and isotopic purity in deuteration reactions.
These ongoing advancements in synthetic and analytical chemistry are crucial for overcoming the challenges associated with the production of high-purity deuterated compounds like Trimipramine-d3 (maleate).
Advanced Analytical Characterization and Quantification
Spectroscopic Methods for Structural Elucidation of Trimipramine-d3 (Maleate)
Spectroscopic analysis provides the foundational evidence for the chemical structure and isotopic labeling of Trimipramine-d3 (maleate). A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is utilized to unequivocally confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation
Proton NMR (¹H NMR) analysis of Trimipramine-d3 (maleate) provides a detailed map of the hydrogen atoms in the molecule. The spectrum is compared against the known spectrum of non-deuterated Trimipramine (B1683260) maleate (B1232345). The key diagnostic feature in the ¹H NMR spectrum of Trimipramine-d3 (maleate) is the reduced integration of the signal corresponding to the N-methyl protons. Specifically, the signal for the dimethylamino group, which appears as a singlet in the unlabeled compound, will show a significantly lower integration value, confirming the replacement of three protons with deuterium atoms. The chemical shifts of the remaining protons in the molecule are expected to be virtually identical to those of the unlabeled standard, confirming that the core structure is unchanged.
Table 1: Predicted ¹H NMR Spectral Data for Trimipramine-d3 (maleate) based on Trimipramine maleate data.
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.1-7.3 | Multiplet | Aromatic protons |
| ~6.2 | Singlet | Olefinic protons (maleate) |
| ~3.8-4.0 | Multiplet | Methylene protons adjacent to nitrogen |
| ~3.1-3.3 | Multiplet | Methylene protons of the dihydrodibenzoazepine ring |
| ~2.2-2.4 | Singlet (reduced integration) | N-methyl protons (one CH₃ and one CD₃) |
| ~2.0-2.2 | Multiplet | Methine proton |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to verify the carbon framework of the molecule. researchgate.net The spectrum of Trimipramine-d3 (maleate) will be nearly identical to that of its non-deuterated counterpart. researchgate.net However, the carbon atom of the deuterated methyl group (CD₃) will exhibit a characteristic triplet signal due to coupling with the deuterium nucleus (spin I=1). This signal will also be significantly attenuated in intensity compared to the corresponding signal in the unlabeled compound. The chemical shift of this carbon may also be slightly shifted upfield. The observation of all other carbon signals at their expected chemical shifts confirms the integrity of the tricyclic structure and the side chain. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for the Trimipramine Moiety. researchgate.net
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Aromatic C | 120-150 |
| Methylene C (ring) | ~32 |
| Methylene C (side chain) | 27-55 |
| Methine C | ~27 |
| N-CH₃ C | ~43 |
Note: The carbon attached to the three deuterium atoms will show a characteristic multiplet and reduced intensity.
Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing unequivocal validation of the isotopic labeling. In the case of Trimipramine-d3 (maleate), the ²H NMR spectrum is expected to show a single resonance peak in the aliphatic region, corresponding to the chemical environment of the N-methyl group. The presence of this single peak confirms that the deuterium labeling is confined to a specific location and provides a high degree of confidence in the isotopic purity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Table 4: Key IR Absorption Bands for Trimipramine maleate. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (maleate) |
| ~1600, 1480 | Aromatic C=C stretch |
Chromatographic Techniques for Purity and Identity Verification
The confirmation of purity and identity for Trimipramine-d3 (maleate) is fundamental to its application as an internal standard. High-precision chromatographic methods are employed to ensure that the material is free from significant impurities and to verify its structural integrity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC), is a powerful technique for assessing the purity of Trimipramine-d3 (maleate). These methods are designed to separate the main compound from any potential impurities, including synthetic precursors or degradation products.
A validated RP-UPLC method for determining the impurities of trimipramine maleate utilizes a C18 column, such as a Waters Acquity BEH RP18 (100 × 2.1mm, 1.7µm), with a gradient elution. researchgate.net The mobile phase typically consists of a buffered aqueous phase (e.g., a phosphate (B84403) buffer at pH 8.0) and an organic phase composed of acetonitrile (B52724) and methanol (B129727). researchgate.net The column temperature is maintained at a constant, elevated temperature, for instance, 40°C, to ensure reproducibility. researchgate.net Detection by UV spectrophotometry is commonly set around 220 nm or 250 nm, where the dibenz[b,f]azepine chromophore exhibits significant absorbance. researchgate.netresearchgate.net This methodology allows for the sensitive detection and quantification of impurities, with limits of detection and quantitation reported to be as low as 0.003% and 0.009% relative to the active pharmaceutical ingredient, respectively. researchgate.net
Gas Chromatography (GC) with Mass Spectrometry (MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a definitive method for identity confirmation. This technique provides detailed structural information based on the mass-to-charge ratio of the fragmented molecule. For tricyclic antidepressants like trimipramine, a fused silica (B1680970) capillary column, such as a DB-5MS (30 m × 0.32 mm i.d., 0.25 μm), is often used for separation. mdpi.com Helium is typically employed as the carrier gas. mdpi.com
Due to the low volatility of trimipramine, a derivatization step is sometimes performed prior to GC analysis to improve chromatographic peak shape and thermal stability. encyclopedia.pub The mass spectrometer detects the characteristic fragmentation pattern of the trimipramine molecule, and the presence of the deuterium-labeled methyl group results in a predictable mass shift (typically +3 amu) compared to the unlabeled compound, confirming the identity of Trimipramine-d3.
Quantitative Analytical Methodologies Utilizing Trimipramine-d3 (Maleate) as an Internal Standard
The primary application of Trimipramine-d3 (maleate) is as an internal standard in quantitative bioanalytical methods. Stable isotope-labeled internal standards are considered the gold standard because they co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and variability in the analytical process. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS is the preferred method for the quantification of trimipramine in biological matrices due to its high sensitivity and selectivity. researchgate.net The development of these methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Extraction from biological matrices like plasma or whole blood is commonly achieved through protein precipitation with acetonitrile or methanol, or through liquid-liquid extraction (LLE). researchgate.netolemiss.edu Supported liquid extraction (SLE) is another effective technique that provides high analyte recovery while avoiding issues like emulsion formation. biotage.co.jp
Chromatography: Chromatographic separation is typically performed on a C18 column, such as a ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm). An isocratic or gradient mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer with formic acid and an organic solvent like methanol is used for elution.
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. researchgate.net Specific precursor-to-product ion transitions are monitored for both trimipramine and the Trimipramine-d3 internal standard. For trimipramine, a common transition is m/z 295.3 → 100.1. researchgate.net For Trimipramine-d3, the precursor ion would be shifted to m/z 298.3, while the product ion may remain the same or also shift depending on which part of the molecule is fragmented.
Method validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Table 1: Example LC-MS/MS Method Parameters and Validation Summary
| Parameter | Details |
|---|---|
| Instrumentation | LC-MS/MS (e.g., ABSciex QTRAP 3200) olemiss.edu |
| Column | ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 5mM Ammonium Formate (0.1% Formic Acid) : Methanol (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | ESI Positive researchgate.net |
| MRM Transition (Analyte) | m/z 295.20 → 100.10 |
| Internal Standard | Trimipramine-d3 biotage.co.jp |
| Linearity Range | 0.1 to 100.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤ 8.0% waters.comwaters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
GC-MS provides an alternative, highly specific quantitative method. Development involves optimizing extraction and often derivatization to enhance volatility and thermal stability.
Sample Preparation: Sample clean-up can be achieved using liquid-liquid extraction or solid-phase extraction (SPE) with cartridges like Bond Elut LRC Certify. mdpi.comwa.gov
Chromatography and Derivatization: A capillary column such as a DB-5MS is suitable for separation. mdpi.com Derivatization with reagents like trifluoroacetic acid anhydride (B1165640) may be employed. documentsdelivered.com
Mass Spectrometry: Quantitation is achieved using Selected Ion Monitoring (SIM), where specific ions for trimipramine and Trimipramine-d3 are monitored to generate quantitative data. The use of a deuterated internal standard is crucial for achieving accurate quantification by correcting for any variability during the analytical process. nih.gov
Application in Bioanalytical Assays for Unlabeled Trimipramine and Metabolites
Trimipramine-d3 (maleate) is instrumental in pharmacokinetic studies and therapeutic drug monitoring, enabling the accurate measurement of unlabeled trimipramine and its primary metabolites, such as monodesmethyltrimipramine and 2-hydroxytrimipramine, in biological fluids. nih.govnih.gov
Validated LC-MS/MS and GC-MS methods are routinely applied to analyze patient samples. The concentration of the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against a calibration curve. biotage.co.jp These methods are sensitive enough to measure the low nanogram per milliliter concentrations typically observed following therapeutic administration. mdpi.com
Table 2: Application of Trimipramine-d3 as Internal Standard in Bioanalysis
| Application | Matrix | Method | Analyte(s) | Typical LOQ | Reference |
|---|---|---|---|---|---|
| Pharmacokinetic Study | Human Plasma | LC-MS/MS | Trimipramine | 0.1 ng/mL | |
| Therapeutic Drug Monitoring | Whole Blood | LC-MS/MS | Trimipramine, Nortrimipramine | 25 ng/mL | waters.com |
| Metabolite Profiling | Rat Urine | GC-MS | Trimipramine and 20 metabolites | N/A | nih.gov |
Pharmacokinetic Investigations in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro Systems and Animal Models
Preclinical studies are fundamental to characterizing the ADME properties of drug candidates and their labeled analogues. For Trimipramine-d3, these investigations draw heavily on data from its non-deuterated counterpart, trimipramine (B1683260), as well as analogous deuterated compounds, to predict its behavior in biological systems. In animal models such as rabbits and dogs, trimipramine is known to be extensively metabolized. researchgate.net Following oral administration, both trimipramine and its primary metabolite, desmethyltrimipramine (B195984), are found in the blood, with peak concentrations typically reached within the first six hours. researchgate.net The excretion of trimipramine and its metabolites occurs through both urine and feces. researchgate.netoup.com
In vitro metabolic stability assays are critical for predicting a compound's intrinsic clearance in the liver. bioivt.com These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. bioivt.com Microsomal assays are particularly useful for evaluating Phase I metabolism, which is predominantly carried out by the cytochrome P450 (CYP) enzyme system. bioivt.com Hepatocyte assays provide a more comprehensive view by including both Phase I and Phase II metabolic pathways. bioivt.com While specific studies on Trimipramine-d3 are not extensively detailed in the public domain, the metabolic fate of the parent compound, trimipramine, has been well-characterized in these systems. The deuteration in Trimipramine-d3 is expected to influence its metabolic rate due to the kinetic isotope effect. nih.gov
The metabolism of trimipramine is heavily dependent on the cytochrome P450 enzyme system. clinpgx.org Two key isozymes, CYP2C19 and CYP2D6, play significant roles in its biotransformation. clinpgx.orgnih.gov CYP2C19 is the primary enzyme responsible for the N-demethylation of trimipramine to its active metabolite, desmethyltrimipramine. clinpgx.org CYP2D6 is principally involved in the hydroxylation of both trimipramine and its demethylated metabolite to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively. clinpgx.org These hydroxylation steps are inactivating pathways. clinpgx.org The genetic polymorphisms of these enzymes can lead to significant variability in the pharmacokinetics of trimipramine among individuals. nih.gov For Trimipramine-d3, the C-D bonds in the N-methyl-d3 group are stronger than the C-H bonds in unlabeled trimipramine. This is expected to slow the rate of CYP2C19-mediated N-demethylation. nih.gov
Table 1: Key Cytochrome P450 Enzymes in Trimipramine Metabolism
| Enzyme | Primary Metabolic Pathway | Resulting Metabolite(s) |
| CYP2C19 | N-demethylation | Desmethyltrimipramine |
| CYP2D6 | Hydroxylation | 2-hydroxytrimipramine, 2-hydroxydesmethyltrimipramine |
Following the metabolic pathways of the parent compound, the primary deuterated metabolites of Trimipramine-d3 are expected to be deuterated versions of trimipramine's known metabolites. The principal metabolite would be desmethyltrimipramine, with the demethylation process being slowed by the deuterium (B1214612) substitution. Further metabolism by CYP2D6 would lead to deuterated hydroxylated metabolites. Studies on the similarly structured deuterated compound, imipramine-d7, have shown that the N-CD3 group demonstrates significant stability, leading to lower urinary excretion of metabolites that would result from demethylation. nih.gov This suggests that the primary metabolites of Trimipramine-d3 would retain their deuterium labels. The major metabolites identified for unlabeled trimipramine in rats also include products of alicyclic and aromatic ring oxidation, such as 10-oxotrimipramine and 2-hydroxytrimipramine. nih.gov
In vivo pharmacokinetic studies in animal models, such as rodents, are essential for understanding the complete ADME profile of a compound. Studies in rats have been instrumental in elucidating the metabolism of trimipramine. nih.gov For deuterated analogues, these studies allow for a direct comparison of pharmacokinetic parameters with the unlabeled drug.
The plasma concentration-time profile provides key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). For unlabeled trimipramine, the elimination half-life is approximately 23-24 hours. Studies comparing deuterated and non-deuterated analogues of similar tricyclic antidepressants have provided insight into the expected profile of Trimipramine-d3. For instance, a study on deuterated imipramine (B1671792) in rats revealed a longer half-life and enhanced bioavailability when administered orally. nih.gov This is attributed to the kinetic isotope effect, which leads to a slower rate of systemic clearance. nih.gov Therefore, it is anticipated that Trimipramine-d3 would exhibit a longer plasma half-life and a higher AUC compared to unlabeled trimipramine.
The primary value of studying Trimipramine-d3 lies in its comparative pharmacokinetics with the parent drug. The substitution of hydrogen with deuterium at the site of metabolic attack (the N-methyl group) is known to slow down enzymatic reactions. nih.gov Research on deuterated imipramine demonstrated a significant isotope effect on N-demethylation, while aromatic hydroxylation remained unaffected. nih.gov This selective metabolic inhibition resulted in a slower rate of systemic clearance and increased bioavailability for the deuterated compound. nih.gov These findings strongly suggest that Trimipramine-d3 would exhibit a similar pharmacokinetic differentiation from unlabeled trimipramine, characterized by reduced metabolic clearance and consequently, higher systemic exposure. nih.govnih.gov
Table 2: Expected Comparative Pharmacokinetic Parameters in Rodent Models
| Pharmacokinetic Parameter | Unlabeled Trimipramine | Trimipramine-d3 (maleate) (Expected) | Rationale |
| N-demethylation Rate | Standard | Slower | Kinetic Isotope Effect due to stronger C-D bonds at the site of metabolism. nih.gov |
| Systemic Clearance | Standard | Slower | Reduced rate of primary metabolic pathway (N-demethylation). nih.gov |
| Plasma Half-life (t½) | Standard | Longer | Slower clearance leads to a longer time for the drug to be eliminated. nih.gov |
| Bioavailability (Oral) | Standard | Higher | Reduced first-pass metabolism in the liver. nih.gov |
| Area Under the Curve (AUC) | Standard | Higher | Increased systemic exposure due to slower clearance and higher bioavailability. nih.gov |
Preclinical In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)
Tissue Distribution Studies (excluding human data)
Excretion Pathways and Rates in Animal Models
While specific excretion data for Trimipramine-d3 (maleate) are not available, studies on the non-deuterated form of trimipramine provide valuable insights into its elimination in animal models. Trimipramine is primarily cleared from the body via the kidneys, with metabolites being the main form of excretion. hpra.ie In rats, numerous metabolites of trimipramine have been identified in the urine following enzymatic hydrolysis. nih.gov Research has identified as many as 20 metabolites in rat urine, with a significant portion resulting from oxidation at the C10 or C11 positions of the dibenzazepine (B1670418) ring, a previously unreported metabolic pathway in this species. nih.gov
The major urinary metabolites identified in Sprague-Dawley rats include 10-oxotrimipramine, 2-hydroxytrimipramine, 2-hydroxynortrimipramine, and 2-hydroxy-10-oxotrimipramine. nih.gov The excretion of trimipramine and its metabolites is known to occur through both renal and biliary pathways.
Interactive Table: Excretion of Trimipramine in Animal Models
| Animal Model | Route of Excretion | Percentage of Dose | Time Frame |
| Rat | Urine | Data not quantified | Not specified |
| Rat | Feces | Data not quantified | Not specified |
Note: While studies confirm urinary excretion of numerous metabolites in rats, specific quantitative percentages of the administered dose are not detailed in the available literature.
Investigation of Kinetic Isotope Effects (KIE) on Metabolic Pathways
The introduction of deuterium into the trimipramine molecule at the N-dimethylamino moiety is expected to elicit a kinetic isotope effect, which can significantly alter its metabolic fate.
Impact of Deuteration on Enzyme-Catalyzed Reactions
The metabolism of trimipramine is complex and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The main metabolic pathways include N-demethylation to form the active metabolite desmethyltrimipramine, and hydroxylation of the dibenzazepine ring. clinpgx.org
N-demethylation: This process is predominantly carried out by CYP2C19, with minor contributions from CYP2C9 and CYP1A2. clinpgx.orgdrugbank.com The reaction involves the cleavage of a carbon-hydrogen bond on one of the N-methyl groups.
Hydroxylation: CYP2D6 is the key enzyme responsible for hydroxylating both trimipramine and its desmethyl metabolite. clinpgx.org
Deuteration of the N-methyl groups in Trimipramine-d3 leads to the replacement of C-H bonds with stronger C-D bonds. The cleavage of a C-D bond has a higher activation energy than the cleavage of a C-H bond. This difference in bond energy can slow down reactions where this bond cleavage is the rate-determining step. researchgate.net For CYP-mediated N-demethylation, which proceeds via hydrogen atom abstraction, a significant KIE is expected. nih.gov Studies on other tertiary amines have demonstrated that deuteration can lead to a decrease in the rate of N-demethylation. nih.gov
Influence of KIE on Metabolic Rate and Pathway Preference
Increased Half-Life: Consequently, the biological half-life of Trimipramine-d3 is expected to be prolonged. juniperpublishers.com
Metabolic Shunting: By slowing down the primary N-demethylation pathway, metabolism may be shifted towards alternative pathways, such as hydroxylation by CYP2D6. researchgate.net This phenomenon, known as metabolic shunting, could alter the profile of circulating metabolites. researchgate.net
These effects have been observed with other deuterated drugs, where a reduction in systemic clearance leads to increased drug exposure. researchgate.net
Interactive Table: Major Metabolic Pathways of Trimipramine and Potential KIE Impact
| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) | Expected Impact of Deuteration (KIE) |
| N-demethylation | CYP2C19, CYP2C9, CYP1A2 | Desmethyltrimipramine | Decreased rate of formation |
| Hydroxylation | CYP2D6 | 2-hydroxytrimipramine, 2-hydroxydesmethyltrimipramine | Potentially increased relative contribution (metabolic shunting) |
| Alicyclic Oxidation | Not specified | 10-oxo metabolites | Unknown |
Theoretical Considerations of KIE in Trimipramine-d3 Metabolism
The theoretical basis for the KIE in the metabolism of Trimipramine-d3 lies in the transition state theory of chemical reactions. The N-demethylation of tertiary amines by CYP enzymes is thought to proceed through a mechanism involving hydrogen atom abstraction to form an unstable aminium radical cation intermediate. nih.gov
The magnitude of the KIE is influenced by the degree to which the C-H bond is broken in the transition state of the rate-determining step. For reactions with a substantial primary KIE, it is indicative that C-H bond cleavage is indeed rate-limiting. nih.gov Intramolecular KIE studies on the N-demethylation of various N-methyl-N-trideuteriomethyl amides have shown isotope effects ranging from 3.6 to 6.9, which is consistent with a hydrogen atom abstraction mechanism. nih.gov
However, the observed KIE can be "masked" or suppressed if other steps in the enzymatic cycle, such as substrate binding or product release, are slower than the C-H bond cleavage step. nih.gov For N,N-dimethylbenzamide, for example, the observed intermolecular KIEs were much smaller (1.23 to 1.75), suggesting that a step other than C-H bond cleavage is partially rate-limiting. nih.gov
In the case of Trimipramine-d3, the deuteration of the N-methyl groups is specifically designed to leverage the KIE to slow down its metabolism by CYP2C19. The extent to which this translates to a clinically significant alteration in pharmacokinetics in vivo depends on the commitment to catalysis and the relative rates of the different steps in the metabolic process. semanticscholar.org
Pharmacodynamic Studies: Molecular and Cellular Interactions
Receptor Binding Affinity and Selectivity Profiling
Trimipramine (B1683260) exhibits a broad receptor binding profile, with high to moderate affinity for various serotonin (B10506), histamine (B1213489), muscarinic, adrenergic, and dopamine (B1211576) receptors. This multifaceted receptor interaction is central to its therapeutic actions and distinguishes it from other antidepressants.
Trimipramine demonstrates notable affinity for several serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors, where it acts as an antagonist. Its interaction with 5-HT1A receptors is comparatively weak. The compound displays a significantly higher affinity for 5-HT2 receptors than for 5-HT1C receptors. Chronic administration of trimipramine has been shown to decrease the number of 5-HT2 receptors in the frontal cortex.
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki in nM) | Binding Affinity (Kd in nM) |
|---|---|---|---|
| 5-HT1A | 4.66 | ||
| 5-HT1C | 6.39 | ||
| 5-HT2 | 8.10 | ||
| 5-HT2A | 24 | ||
| 5-HT2C | 680 |
Trimipramine is a very potent antagonist of the histamine H1 receptor. In studies using normal human brain tissue, trimipramine's affinity for the H1 receptor is among the highest of all tricyclic antidepressants, with a dissociation constant (Kd) of 0.27 nM. This strong antihistaminic activity is a key feature of its pharmacological profile.
| Receptor | Binding Affinity (Kd in nM) |
|---|---|
| Histamine H1 | 0.27 |
Trimipramine exhibits moderate affinity for muscarinic acetylcholine (B1216132) receptors, where it acts as an antagonist. The equilibrium dissociation constant (Kd) for trimipramine at muscarinic receptors in normal human brain tissue has been determined to be 58 nM. This anticholinergic activity is a common characteristic of tricyclic antidepressants.
| Receptor | Binding Affinity (Kd in nM) |
|---|---|
| Muscarinic Acetylcholine | 58 |
Trimipramine demonstrates a strong interaction with α1-adrenergic receptors, acting as a potent antagonist with a Kd of 24 nM. In contrast, its affinity for α2-adrenergic receptors is weak, with a reported Kd of 680 nM. Repeated administration of trimipramine has been shown to increase the responsiveness of brain α1-adrenergic receptors to their agonists.
| Receptor Subtype | Binding Affinity (Kd in nM) |
|---|---|
| α1-adrenergic | 24 |
| α2-adrenergic | 680 |
Trimipramine acts as a weak to moderate antagonist at dopamine D1 and D2 receptors. Its affinity for the D2 receptor is moderate, with a Kd of 180 nM, while its affinity for the D1 receptor is weak. Trimipramine also binds to the D4 receptor with a Ki of 275 nM. Chronic treatment with trimipramine has been found to decrease the number of striatal dopamine D2 receptors and increase the responsiveness of brain dopamine D2 and D3 receptors.
| Receptor Subtype | Binding Affinity (Kd in nM) | Binding Affinity (Ki in nM) |
|---|---|---|
| D1 | 680 | |
| D2 | 180 | |
| D4 | 275 |
Neurotransmitter Transporter Interactions (In Vitro Studies)
A distinguishing feature of trimipramine compared to other tricyclic antidepressants is its relatively weak activity at the monoamine transporters. In vitro studies have consistently shown that trimipramine is a weak inhibitor of the reuptake of serotonin, norepinephrine (B1679862), and dopamine.
In studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters, trimipramine inhibited the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNAT) with IC50 values of 2.11 μM and 4.99 μM, respectively. Its inhibitory effect on the human dopamine transporter (hDAT) was even weaker. Another study reported a Ki of 149 nM for SERT in human cells. Research on rat cerebral cortex slices found trimipramine to be a weak to moderate inhibitor of serotonin reuptake (Ki = 149 nM) and an extremely weak inhibitor of norepinephrine (Ki = 2.5 μM) and dopamine (Ki = 3.8 μM) reuptake.
| Transporter | Inhibitory Potency (IC50 in μM) | Inhibitory Potency (Ki in nM or μM) |
|---|---|---|
| Serotonin Transporter (SERT) | 2.11 | 149 nM |
| Norepinephrine Transporter (NET) | 4.99 | 2.5 μM |
| Dopamine Transporter (DAT) | 3.8 μM |
Norepinephrine Transporter (NET) Binding and Inhibition
The interaction of trimipramine with the norepinephrine transporter (NET) is significantly weaker than its interaction with SERT. caymanchem.comapexbt.com Studies have reported a Kd value of 2,450 nM (2.5 µM) for NET. caymanchem.comapexbt.com In functional inhibition assays, trimipramine was identified as a moderate inhibitor of the human norepinephrine transporter (hNAT), with a reported IC50 value of 4.99 μM. medchemexpress.com The compound's low potency at NET distinguishes it from many other TCAs, which often exhibit more balanced or potent inhibition of both SERT and NET. wikipedia.orgpatsnap.com
Dopamine Transporter (DAT) Binding and Inhibition
Trimipramine's affinity for the dopamine transporter (DAT) is the weakest among the three major monoamine transporters. caymanchem.com The reported Kd value for DAT is 3,780 nM (3.8 µM). caymanchem.comapexbt.com Functional studies have confirmed this low potency, showing that significantly higher concentrations of trimipramine are required for half-maximal inhibition of DAT compared to SERT or NET. researchgate.netnih.gov This weak inhibition of dopamine reuptake suggests that this mechanism is unlikely to be a primary contributor to its main therapeutic effects. guidetopharmacology.org
| Transporter | Parameter | Value (nM) | Value (µM) | Source |
|---|---|---|---|---|
| SERT | Kd | 149 | 0.149 | caymanchem.com |
| IC50 | 2110 | 2.11 | medchemexpress.com | |
| NET | Kd | 2450 | 2.45 | caymanchem.com |
| IC50 | 4990 | 4.99 | medchemexpress.com | |
| DAT | Kd | 3780 | 3.78 | caymanchem.com |
Organic Cation Transporter (OCT) Interactions (e.g., OCT1, OCT2, OCT3)
Beyond the classical monoamine transporters, trimipramine also interacts with human organic cation transporters (OCTs). researchgate.netnih.gov Research has demonstrated that trimipramine inhibits the function of hOCT1 and hOCT2. researchgate.netnih.gov Specific IC50 values have been reported as 3.72 μM for hOCT1 and 8.00 μM for hOCT2. medchemexpress.com In contrast, the compound does not appear to inhibit hOCT3 at concentrations up to 30 μM. researchgate.netnih.gov These interactions with OCTs, which are involved in the transport of monoamines and other organic cations in the brain and periphery, may represent an additional aspect of trimipramine's pharmacological profile. researchgate.netnih.gov
| Transporter | IC50 (µM) | Source |
|---|---|---|
| hOCT1 | 3.72 | medchemexpress.com |
| hOCT2 | 8.00 | medchemexpress.com |
| hOCT3 | >30 | researchgate.netnih.gov |
Enzymatic Inhibition or Modulation Studies (e.g., Monoamine Oxidase)
Trimipramine is not known to function as a direct inhibitor of the monoamine oxidase (MAO) enzyme system. nih.gov Its mechanism of action is distinct from that of MAO inhibitors (MAOIs). nih.govmdedge.com The concurrent use of trimipramine with MAOIs is contraindicated due to a heightened risk of serotonin syndrome, which arises from excessive serotonergic activity, not from a direct inhibitory effect of trimipramine on the MAO enzyme itself. nih.gov
Cellular Signaling Pathway Modulation
The pharmacodynamic effects of trimipramine extend to the modulation of intracellular signaling pathways, often as a downstream consequence of its receptor interactions. The isotopic labeling of Trimipramine-d3 (maleate) is particularly useful in biochemical assays for detailed studies of receptor dynamics and their influence on these pathways. scbt.com
Chronic administration of trimipramine has been shown to induce adaptive changes in several neurotransmitter systems. In animal models, long-term treatment resulted in a downregulation of frontal cortex 5-HT2 and striatal dopamine D2 receptors. medchemexpress.com This adaptation suggests an increased synthesis rate of serotonin and dopamine. medchemexpress.com Further studies have indicated that repeated administration of trimipramine enhances the responsiveness of brain dopamine D2 and D3 receptors, as well as alpha1-adrenergic receptors, to their respective agonists. nih.gov This suggests that trimipramine induces functional upregulation in these signaling systems. nih.gov
Interestingly, trimipramine's effect on the noradrenergic system is atypical compared to other antidepressants. nih.gov It does not alter noradrenaline-stimulated adenylate cyclase activity. nih.gov However, it does activate locus coeruleus neurons and, with chronic treatment, can lead to a supersensitivity of cortical neurons to noradrenaline. nih.gov These findings highlight that the modulation of cellular signaling by trimipramine is complex and cannot be explained solely by its modest effects on monoamine transporters. nih.govnih.gov
Preclinical Pharmacological Models for Mechanistic Research
In Vitro Cellular Models for Receptor and Transporter Function
The mechanistic action of trimipramine (B1683260) has been extensively characterized through cell-based assays that determine its binding affinity for various neurotransmitter receptors. These assays are crucial for understanding the compound's broad pharmacological profile. Unlike typical tricyclic antidepressants, trimipramine's primary mechanism is not potent monoamine reuptake inhibition but rather potent antagonism at several key receptors.
Research has demonstrated that trimipramine exhibits a strong binding affinity for histamine (B1213489) H1 receptors, making it a potent antagonist. caymanchem.com Its profile also includes significant antagonism of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, and α1-adrenergic receptors. caymanchem.com Moderate affinity has been shown for dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors. caymanchem.com The compound interacts more weakly with dopamine D1, serotonin 5-HT1C, and α2-adrenergic receptors. caymanchem.com This distinct receptor binding profile, which shares similarities with atypical antipsychotics, is fundamental to its unique pharmacological activity. caymanchem.com
Below is a summary of trimipramine's binding affinities for various human neurotransmitter receptors, presented as Ki (inhibition constant) or Kd (dissociation constant) values in nanomolars (nM).
| Receptor Target | Binding Affinity (Ki/Kd in nM) | Reference |
|---|---|---|
| Histamine H1 | 0.27 | caymanchem.com |
| Serotonin 5-HT2A | 19.5 | caymanchem.com |
| α1-Adrenergic | 24 | caymanchem.com |
| Dopamine D2 | 57.5 | caymanchem.com |
| Muscarinic Acetylcholine | 58 | caymanchem.com |
| Dopamine D1 | 346.7 | caymanchem.com |
| Serotonin 5-HT1C | 537 | caymanchem.com |
| α2-Adrenergic | 580 | caymanchem.com |
Synaptosomal preparations are used to study the direct effects of compounds on the reuptake of neurotransmitters at the presynaptic terminal. Studies with trimipramine reveal that it is a comparatively weak inhibitor of monoamine reuptake, which distinguishes it from most other tricyclic antidepressants.
Investigations using rat brain synaptosomes and cell lines expressing human transporters have quantified trimipramine's affinity for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). The results consistently show a significantly lower affinity for these transporters compared to its potent receptor antagonism. caymanchem.com Its binding affinity is highest for SERT, followed by NET and DAT, although all are considered weak. caymanchem.com
The dissociation constants (Kd) from these studies are detailed in the table below, illustrating the compound's modest potency as a reuptake inhibitor.
| Transporter Target | Binding Affinity (Kd in nM) | Reference |
|---|---|---|
| Serotonin Transporter (SERT) | 149 | caymanchem.com |
| Norepinephrine Transporter (NET) | 2,450 | caymanchem.com |
| Dopamine Transporter (DAT) | 3,780 | caymanchem.com |
In Vivo Animal Models for Exploring Central Nervous System Activity
Forced Swim Test (FST): The forced swim test is a standard preclinical behavioral model used to assess potential antidepressant effects. In this test, rodents are placed in a container of water from which they cannot escape. A common measure is the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect. Trimipramine has been evaluated in this model, and it was found to reduce immobility time in rats when administered at a dose of 10 mg/kg, indicating central nervous system activity consistent with antidepressant potential. caymanchem.com
Locomotor Activity: Assessment of spontaneous locomotor activity is used to determine if a compound has stimulant or sedative effects, which could confound the results of other behavioral tests like the FST. In a study investigating the effects of various plant extracts on the central nervous system in mice, trimipramine was used as a comparator drug. nih.gov The study utilized locomotor activity experiments to characterize the CNS effects of the tested substances, establishing that compounds like trimipramine can influence behavioral activity in animal models. nih.gov Another study in mice sleep-deprived to induce anxiety-like behavior showed that treatment with imipramine (B1671792), a related tricyclic antidepressant, significantly improved the reduced locomotor activity caused by sleep deprivation. portico.org
To understand the in vivo effects of trimipramine on neural circuits, neurochemical analyses are performed in specific brain regions of animal models. These studies have revealed that trimipramine exerts atypical effects on the noradrenergic system compared to other tricyclic antidepressants.
In one key investigation, acute systemic injections of trimipramine in rats were shown to potently activate neurons in the locus coeruleus, a brainstem nucleus that is the principal site for synthesizing norepinephrine. nih.gov Furthermore, this treatment led to a subsequent supersensitivity of neurons in the cingulate cortex to iontophoretically applied noradrenaline after four weeks of administration. nih.gov This finding is notable because it is opposite to the down-regulation of noradrenergic sensitivity typically observed with other antidepressants, highlighting trimipramine's unique mechanism of action within the central nervous system. nih.gov
Theoretical and Computational Studies
Molecular Docking and Dynamics Simulations of Trimipramine-d3 Interactions with Biological Targets
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as Trimipramine-d3, with its biological targets. For trimipramine (B1683260), these targets include the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and a variety of receptors, such as histamine (B1213489) H1, serotonin 5-HT2A, α1-adrenergic, dopamine (B1211576) D2, and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgpatsnap.comgene2rx.comwebmd.com
Molecular dynamics (MD) simulations can provide a more dynamic picture of these interactions over time, revealing the flexibility of both the ligand and the protein. nih.gov These simulations could explore how deuteration affects the conformational landscape of Trimipramine-d3 and its residence time within the binding pocket of its targets. For instance, the increased mass of deuterium (B1214612) could dampen certain vibrational modes in the molecule, potentially leading to a more stable binding conformation.
Table 1: Hypothetical Molecular Docking Scores of Trimipramine and Trimipramine-d3 with Biological Targets
| Target Protein | Trimipramine Docking Score (kcal/mol) | Trimipramine-d3 Docking Score (kcal/mol) | Key Interacting Residues |
| Serotonin Transporter (SERT) | -10.2 | -10.5 | Asp98, Tyr95, Ile172 |
| Norepinephrine Transporter (NET) | -9.8 | -10.1 | Asp75, Phe317, Val148 |
| Histamine H1 Receptor | -11.5 | -11.8 | Asp107, Lys191, Phe435 |
| 5-HT2A Receptor | -10.9 | -11.2 | Asp155, Ser242, Phe340 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Mechanical Calculations of Isotopic Effects on Reactivity and Conformation
Quantum mechanical (QM) calculations are essential for understanding the electronic structure and energetic properties of molecules with high accuracy. In the context of Trimipramine-d3, QM methods can be employed to investigate the intrinsic effects of deuterium substitution on the molecule's reactivity and conformational preferences.
A key focus of such calculations is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For Trimipramine-d3, the C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. rsc.org This difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. QM calculations can quantify the energy barrier for C-H versus C-D bond cleavage, providing a theoretical basis for the observed metabolic stability of deuterated drugs. nih.gov
Table 2: Hypothetical Quantum Mechanical Calculation of C-H vs. C-D Bond Dissociation Energies in Trimipramine
| Bond | Bond Dissociation Energy (kcal/mol) | Vibrational Frequency (cm⁻¹) |
| C-H (methyl group) | 98.5 | ~2960 |
| C-D (deuterated methyl group) | 99.8 | ~2210 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico Prediction of Metabolic Pathways and Kinetic Isotope Effects
In silico tools for metabolism prediction can be used to forecast the metabolic fate of Trimipramine-d3. The primary metabolic pathways for trimipramine involve N-demethylation to desmethyltrimipramine (B195984), which is pharmacologically active, and hydroxylation of the dibenzazepine (B1670418) ring system, both of which are primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, CYP2D6, and to a lesser extent, CYP3A4/5. clinpgx.orgnih.govresearchgate.netnih.gov
By incorporating knowledge of the kinetic isotope effect, in silico models can predict how deuteration will alter these metabolic pathways. If the deuterated position is a site of metabolism, the rate of that specific metabolic reaction is expected to decrease. This can lead to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent. scispace.com
For Trimipramine-d3, where the deuterium atoms are on the N-methyl group, a significant reduction in the rate of N-demethylation by CYP2C19 would be predicted. nih.gov This would likely lead to a higher plasma concentration of the parent drug and a lower concentration of the desmethyl metabolite. In silico models can simulate these changes and predict the resulting pharmacokinetic profile of Trimipramine-d3 compared to its non-deuterated counterpart.
Table 3: Hypothetical In Silico Prediction of Metabolic Clearance of Trimipramine and Trimipramine-d3
| Compound | Primary Metabolizing Enzyme | Predicted Metabolic Pathway | Predicted Rate of Clearance (mL/min) |
| Trimipramine | CYP2C19 | N-demethylation | 150 |
| Trimipramine-d3 | CYP2D6 | Aromatic Hydroxylation | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Applications of Trimipramine D3 Maleate As a Research Tool
Use as a Standard for Quantitative Bioanalysis in Preclinical and Forensic Toxicology
The most prominent application of Trimipramine-d3 (maleate) is its use as an internal standard (IS) for the precise quantification of trimipramine (B1683260) in complex biological matrices such as plasma, serum, urine, and tissue homogenates. Quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is fundamental in both preclinical drug development and forensic toxicology.
An ideal internal standard should behave identically to the analyte of interest (the compound being measured) during sample preparation and analysis but be clearly distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as Trimipramine-d3, are considered the gold standard for internal standards in mass spectrometry. Because its physical and chemical properties are nearly identical to unlabeled trimipramine, it co-elutes during chromatography and experiences similar extraction recovery, and ionization efficiency or suppression in the mass spectrometer's ion source. This mimicry allows it to accurately correct for variations that can occur during sample processing and instrumental analysis, which is a common challenge.
The key distinction is its increased mass. The mass spectrometer can be programmed to detect both the mass-to-charge ratio (m/z) of trimipramine and the slightly higher m/z of Trimipramine-d3. By adding a known amount of Trimipramine-d3 to every sample at the beginning of the workflow, researchers can calculate the concentration of the unlabeled trimipramine by comparing the ratio of the two signals. This method significantly improves the accuracy, precision, and robustness of the assay.
In preclinical toxicology , accurate quantification of trimipramine is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models. These studies are critical for determining a drug's profile before it can proceed to human trials.
In forensic toxicology , Trimipramine-d3 is used to accurately measure trimipramine concentrations in biological samples to investigate drug-related deaths, poisonings, or instances of driving under the influence. The use of a SIL internal standard is crucial for generating legally defensible results in these contexts.
| Parameter | Typical Acceptance Criteria | Role of Trimipramine-d3 (Internal Standard) |
|---|---|---|
| Accuracy | Mean value should be within ±15% of the nominal value | Corrects for systemic errors in sample preparation and analysis, ensuring the measured concentration is close to the true concentration. |
| Precision | Coefficient of variation (CV) should not exceed 15% | Minimizes variability introduced during sample handling, extraction, and injection, leading to more reproducible results. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures the ratio of analyte to internal standard is proportional to the analyte concentration across a defined range. |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15% | Compensates for ion suppression or enhancement caused by endogenous components in the biological matrix, a common issue in LC-MS analysis. |
| Recovery | Consistent and reproducible | While not required to be 100%, the IS should have a similar extraction recovery to the analyte, ensuring that any loss during extraction is accounted for. |
Investigating Drug-Drug Interactions Involving Trimipramine Metabolism
Trimipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The key enzymes involved are CYP2D6, which hydroxylates both trimipramine and its active metabolite desmethyltrimipramine (B195984), and CYP2C19, which is responsible for the initial N-demethylation of trimipramine to desmethyltrimipramine. The activity of these enzymes can be altered by co-administered drugs, leading to significant drug-drug interactions (DDIs).
Trimipramine-d3 (maleate) serves as a critical analytical tool in studies designed to investigate these interactions. In a typical in-vitro or in-vivo study, researchers can assess how a co-administered drug (an inhibitor or inducer) affects the metabolism of trimipramine. By using Trimipramine-d3 as the internal standard, they can accurately quantify the concentrations of trimipramine and its metabolites in the presence and absence of the interacting drug.
For example, potent inhibitors of CYP2D6, such as certain selective serotonin (B10506) reuptake inhibitors (SSRIs), can significantly decrease the clearance of trimipramine, leading to elevated plasma concentrations. Studies quantifying this effect rely on robust bioanalytical methods where Trimipramine-d3 ensures the accuracy of the measured concentration changes. Conversely, inducers of these enzymes could lower trimipramine concentrations, potentially leading to therapeutic failure. Understanding the DDI potential is a critical component of a drug's development and labeling.
| Enzyme | Metabolic Reaction | Known Inhibitors | Known Inducers | Impact of Inhibition on Trimipramine |
|---|---|---|---|---|
| CYP2D6 | Hydroxylation of trimipramine and desmethyltrimipramine to less active metabolites. | Paroxetine, Fluoxetine, Bupropion, Quinidine | Rifampin, Dexamethasone | Increased plasma concentrations of trimipramine and its active metabolite, desmethyltrimipramine. |
| CYP2C19 | N-demethylation of trimipramine to the active metabolite desmethyltrimipramine. | Fluvoxamine, Omeprazole, Fluconazole | Rifampin, Carbamazepine | Decreased formation of the active metabolite; potentially increased parent drug concentration. |
| CYP3A4/5 | Minor metabolic pathway. | Ketoconazole, Ritonavir, Clarithromycin | Rifampin, St. John's Wort | Less significant impact compared to CYP2D6 or CYP2C19 inhibition. |
Elucidating Novel Metabolic Pathways or Metabolite Identification
Beyond quantification, Trimipramine-d3 (maleate) is a powerful tool for identifying and confirming the structure of metabolites. In drug metabolism studies, a key challenge is distinguishing drug-related molecules from the thousands of endogenous compounds present in a biological sample. Isotopic labeling provides a definitive way to trace the fate of a drug.
A common technique involves analyzing samples using high-resolution mass spectrometry. When a sample containing metabolites of unlabeled trimipramine is spiked with Trimipramine-d3, the mass spectrum exhibits a characteristic pattern. The parent drug will appear as a "doublet" of peaks separated by 3 mass units (the mass difference between the d0 and d3 forms). Any metabolite that retains the deuterated N-methyl-d3 group will also appear as a doublet with the same mass shift. This isotopic signature is a highly specific marker for drug-related compounds, allowing researchers to filter out background noise and confidently identify potential metabolites.
The primary metabolic pathways of trimipramine are well-established and include:
N-demethylation: to form desmethyltrimipramine (nortrimipramine).
Hydroxylation: typically at the 2-position of the dibenzazepine (B1670418) ring to form 2-hydroxytrimipramine.
Combined Demethylation and Hydroxylation: to form 2-hydroxydesmethyltrimipramine.
N-oxidation and Glucuronidation of the hydroxylated metabolites.
While these major pathways are known, the use of isotopically labeled compounds like Trimipramine-d3 could help in the discovery of minor or previously unidentified metabolites. The "doublet" filtering technique simplifies the complex datasets generated in metabolomics studies, highlighting only the compounds originating from the administered drug.
| Metabolite Name | Alternative Name(s) | Metabolic Pathway | Pharmacological Activity |
|---|---|---|---|
| N-desmethyltrimipramine | Nortrimipramine, Monodesmethyltrimipramine | N-demethylation (primarily by CYP2C19) | Active |
| 2-hydroxytrimipramine | - | Aromatic Hydroxylation (primarily by CYP2D6) | Less Active |
| 2-hydroxydesmethyltrimipramine | 2-hydroxynortrimipramine | Hydroxylation of N-desmethyltrimipramine (by CYP2D6) | Less Active |
| Trimipramine-N-oxide | - | N-oxidation | Generally considered inactive |
Contribution to Understanding Isotopic Labeling in Drug Development
The synthesis and application of compounds like Trimipramine-d3 (maleate) contribute to the broader field of isotopic labeling in drug development. This technique is foundational to modern pharmaceutical science, enabling detailed investigation into a drug's mechanism of action and metabolic fate.
Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are preferred for many applications because they are not radioactive, eliminating the need for specialized handling and disposal procedures associated with radioisotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Deuterium labeling, in particular, is widely used for creating internal standards for mass spectrometry due to the relative ease and lower cost of synthesis compared to ¹³C or ¹⁵N labeling.
The use of deuterated standards helps validate and standardize bioanalytical methods across different laboratories, which is essential for regulatory submissions. Furthermore, research with deuterated compounds advances our understanding of the "kinetic isotope effect" (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If this bond is broken during a rate-limiting metabolic step, the reaction can proceed more slowly for the deuterated compound. While Trimipramine-d3 is specifically designed with the label on a metabolically active but not typically rate-limiting site to ensure it behaves like the analyte, the principles learned from such compounds inform the design of next-generation "deuterated drugs." In these therapeutic drugs, deuterium is strategically placed at sites of metabolism to slow down clearance, potentially improving the drug's pharmacokinetic profile.
Thus, while Trimipramine-d3's primary role is as an analytical tool, its development and use are part of the larger scientific endeavor to leverage isotopic labeling for creating safer and more effective medicines.
| Isotope | Type | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Deuterium (²H or D) | Stable | Internal standards for MS; Investigating kinetic isotope effects; "Deuterated drugs". | Non-radioactive; Relatively low cost; High isotopic purity achievable. | Potential for chromatographic separation from analyte; Possibility of back-exchange in some cases. |
| Carbon-13 (¹³C) | Stable | Internal standards for MS; Metabolic pathway elucidation (NMR/MS). | Non-radioactive; Label is very stable and not subject to exchange. | Higher cost of synthesis compared to deuterium labeling. |
| Tritium (³H) | Radioactive | Receptor binding assays; Autoradiography; Early-stage ADME studies. | High specific activity allows for very sensitive detection. | Radioactive (requires special handling); Low energy beta-emitter. |
| Carbon-14 (¹⁴C) | Radioactive | Definitive ADME studies (mass balance); Quantitative whole-body autoradiography (QWBA). | Long half-life; Label is metabolically stable if placed in the core structure. | Radioactive; Lower specific activity than tritium; More complex synthesis. |
Future Directions and Emerging Research Avenues
Exploration of Additional Deuteration Sites and Their Impact on the Pharmacological Profile
The current Trimipramine-d3 (maleate) involves deuteration at a specific site. However, the trimipramine (B1683260) molecule offers several other positions where deuterium (B1214612) could be substituted for hydrogen. Exploring these additional deuteration sites could lead to the development of analogs with further optimized pharmacokinetic and pharmacodynamic properties.
Strategic deuteration can influence a drug's metabolic fate. For instance, deuteration of the N-methyl group of imipramine (B1671792), a structurally similar tricyclic antidepressant, has been shown to decrease the rate of N-demethylation, leading to a longer half-life and increased bioavailability. nih.gov Similar effects might be observed with trimipramine. Key metabolic pathways for trimipramine include N-demethylation by CYP2C19 and hydroxylation by CYP2D6. clinpgx.org
Future research should focus on synthesizing trimipramine analogs with deuterium substitutions at various positions on the aromatic rings and the aliphatic side chain. The impact of these substitutions on metabolic stability and receptor binding affinity could be systematically evaluated.
Table 1: Hypothetical Impact of Deuteration at Various Sites on the Pharmacokinetic Parameters of Trimipramine Analogs
| Deuteration Site | Predicted Primary Metabolic Pathway Affected | Expected Impact on Half-life (t½) | Anticipated Change in Bioavailability |
|---|---|---|---|
| N-demethyl Side Chain | N-demethylation (CYP2C19) | Significant Increase | Increased |
| Aromatic Ring (Position 2) | Hydroxylation (CYP2D6) | Moderate Increase | Slightly Increased |
| Aliphatic Bridge | Oxidative Metabolism | Minor Increase | Minimal Change |
Integration with Multi-Omics Approaches for a Comprehensive Mechanistic Understanding
To gain a deeper understanding of the mechanisms of action of Trimipramine-d3 (maleate), its integration with multi-omics approaches is a promising future direction. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological changes induced by the compound.
Multi-omics studies have been successfully applied to investigate major depressive disorder and the response to antidepressants. nih.govmdpi.com These approaches can help identify biomarkers for treatment response and uncover novel therapeutic targets. nih.gov By applying these techniques to studies involving Trimipramine-d3, researchers could elucidate its specific effects on gene expression, protein levels, and metabolic pathways in neuronal and other relevant cell types.
A multi-omics approach could help to differentiate the effects of Trimipramine-d3 from its non-deuterated counterpart, potentially revealing subtle but significant differences in their mechanisms of action. This could lead to a more personalized approach to treatment, where the choice of antidepressant is guided by a patient's molecular profile.
Table 2: Potential Multi-Omics Strategies for Mechanistic Elucidation of Trimipramine-d3
| Omics Approach | Biological Sample | Potential Research Question | Expected Outcome |
|---|---|---|---|
| Transcriptomics (RNA-seq) | Neuronal cell cultures, patient-derived iPSCs | How does Trimipramine-d3 alter gene expression in brain cells compared to trimipramine? | Identification of differentially expressed genes and pathways related to neuroplasticity and neurotransmitter signaling. |
| Proteomics | Synaptosomal fractions, plasma | What are the protein expression changes in response to Trimipramine-d3 treatment? | Discovery of protein biomarkers of drug response and targets of drug action. |
| Metabolomics | Cerebrospinal fluid, urine | How does Trimipramine-d3 affect the neurochemical and peripheral metabolic profile? | Mapping of metabolic pathway alterations, providing insights into the drug's systemic effects. |
Development of Advanced In Vitro Models for Predictive Metabolism and Pharmacodynamics
The development and use of advanced in vitro models can significantly improve the preclinical evaluation of Trimipramine-d3 (maleate). Traditional 2D cell cultures often fail to replicate the complexity of human tissues, leading to poor prediction of in vivo outcomes.
Advanced models such as organoids, organ-on-a-chip systems, and human-induced pluripotent stem cells (iPSCs) offer a more physiologically relevant environment for studying drug metabolism and pharmacodynamics. mdpi.com For instance, liver-on-a-chip models can be used to study the metabolism of Trimipramine-d3 by human liver enzymes in a microenvironment that mimics the in vivo situation. mdpi.com Similarly, brain organoids derived from patient iPSCs could be used to investigate the compound's efficacy and neurotoxicity in a personalized manner.
These advanced models can provide more accurate predictions of human responses to Trimipramine-d3, reducing the reliance on animal testing and accelerating the drug development process. mdpi.com
Table 3: Application of Advanced In Vitro Models in Trimipramine-d3 Research
| In Vitro Model | Research Application | Key Advantages |
|---|---|---|
| Liver-on-a-chip | Metabolite profiling and prediction of drug-drug interactions. | Provides a more accurate representation of hepatic metabolism compared to traditional models. |
| Brain Organoids | Assessment of neuropharmacological effects and potential neurotoxicity. | Allows for the study of drug effects in a 3D human brain-like environment. |
| Gut-on-a-chip | Investigation of absorption and first-pass metabolism. | Mimics the physiological environment of the human gut for more reliable absorption studies. mdpi.com |
Potential for Trimipramine-d3 (Maleate) in Tracing Specific Biological Processes
The deuterium label in Trimipramine-d3 (maleate) makes it a valuable tool for tracing specific biological processes. nih.gov As a stable isotope, deuterium can be detected using techniques like mass spectrometry, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the compound with high precision. scispace.com
By using Trimipramine-d3 as a tracer, it is possible to quantify the parent drug and its metabolites in various biological matrices, providing a detailed picture of its pharmacokinetic profile. This can be particularly useful in "cold-dosing" studies, where a single labeled dose is administered alongside a therapeutic regimen of the non-labeled drug to study its steady-state pharmacokinetics without interrupting treatment.
Furthermore, Trimipramine-d3 could be used to investigate the engagement of its molecular targets. For example, by combining it with advanced imaging techniques, it may be possible to visualize the binding of the drug to neurotransmitter transporters and receptors in the brain, providing direct evidence of its mechanism of action in vivo.
Table 4: Potential Applications of Trimipramine-d3 as a Biological Tracer
| Application Area | Methodology | Research Goal |
|---|---|---|
| Pharmacokinetic Studies | Mass spectrometry-based quantification in plasma, urine, and tissues. | To precisely determine the ADME properties of trimipramine. |
| Metabolite Identification | High-resolution mass spectrometry to identify deuterated metabolites. | To elucidate the metabolic pathways of trimipramine. |
| Target Engagement Studies | Positron Emission Tomography (PET) with a radiolabeled version of Trimipramine-d3. | To visualize and quantify the binding of the drug to its targets in the brain. |
Q & A
What is the role of Trimipramine-d3 (maleate) in quantitative LC-MS/MS methods for antipsychotic drug analysis?
Trimipramine-d3 (maleate) is primarily used as a deuterated internal standard (IS) to improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural similarity to non-deuterated analytes ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects. For example, in a validated method for antipsychotics, Trimipramine-d3 demonstrated no co-elution with target analytes and negligible interference from endogenous compounds or other drugs . Its use enables reliable normalization of analyte signals, particularly in complex biological matrices like human plasma or serum.
How should Trimipramine-d3 (maleate) stock solutions be prepared to ensure stability and reproducibility?
Stock solutions are typically prepared at 0.1 mg/mL in methanol (as free base) and stored at -20°C to prevent degradation. For working solutions, serial dilutions in methanol or a solvent matching the mobile phase (e.g., acetonitrile/water) are recommended. Ensure gravimetric preparation and verify concentrations using UV-Vis spectroscopy or LC-MS. Stability studies should confirm no degradation over 6 months under storage conditions .
What validation parameters are critical when implementing Trimipramine-d3 (maleate) as an internal standard?
Key parameters include:
- Selectivity : Absence of interference in blank matrices (e.g., plasma, serum) at the retention time of Trimipramine-d3 .
- Linearity : Correlation coefficient (R² ≥ 0.99) across calibration curves (e.g., 1–500 ng/mL) .
- Precision and Accuracy : Intra- and inter-day CV ≤15% and recovery rates of 85–115% .
- Ion Suppression/Enhancement : Assessed via post-column infusion to ensure ≤20% matrix effect .
How can researchers address matrix effects when using Trimipramine-d3 (maleate) in human plasma samples?
Matrix effects arise from co-eluting phospholipids or proteins. Mitigation strategies include:
- Protein Precipitation : Acetonitrile or methanol extraction reduces phospholipid content .
- Chromatographic Separation : Optimize gradient elution to shift Trimipramine-d3 retention away from matrix interferences .
- Matrix-Matched Calibration : Prepare standards in the same biological matrix as samples to normalize ion suppression .
What methodological steps resolve data discrepancies caused by unexpected co-elution of Trimipramine-d3 (maleate) with metabolites?
If co-elution occurs:
- Adjust Chromatographic Conditions : Modify column type (e.g., switch from C18 to phenyl-hexyl) or mobile phase pH to alter retention times .
- High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic patterns of Trimipramine-d3 from metabolites .
- Cross-Validation : Compare results with an alternative IS (e.g., Trimipramine-d6) to confirm specificity .
How should carry-over be mitigated in methods employing Trimipramine-d3 (maleate) for high-concentration samples?
Carry-over is minimized by:
- Needle Wash Steps : Implement methanol:water (50:50) washes between injections .
- Column Regeneration : Flush with 90% acetonitrile after batches to elute residual compounds .
- Sample Dilution : Dilute samples exceeding the upper limit of quantification (ULOQ) before reanalysis .
What advanced statistical approaches are recommended for analyzing inter-batch variability when using Trimipramine-d3 (maleate)?
- ANOVA : Compare intra- and inter-batch precision across multiple runs .
- Multivariate Regression : Identify sources of variability (e.g., column degradation, temperature fluctuations) .
- Power Analysis : Determine the minimum sample size required to achieve statistical significance in pharmacokinetic studies .
How does the deuterium isotope effect influence Trimipramine-d3 (maleate) performance in metabolic stability assays?
Deuterium substitution at non-labile positions (e.g., methyl groups) minimizes kinetic isotope effects, ensuring comparable metabolic rates to non-deuterated Trimipramine. However, labile deuterium (e.g., in hydroxyl groups) may alter enzymatic cleavage, necessitating validation in hepatocyte or microsomal assays .
What strategies validate the absence of cross-reactivity between Trimipramine-d3 (maleate) and structurally related antidepressants?
- Selectivity Testing : Spike matrices with common antidepressants (e.g., imipramine, desipramine) and confirm no signal overlap with Trimipramine-d3 .
- Fragmentation Pattern Analysis : Use MS/MS to differentiate Trimipramine-d3-specific product ions (e.g., m/z 58 for d3-methyl groups) from analogs .
How can researchers optimize Trimipramine-d3 (maleate) for multiplexed assays analyzing serotonin and norepinephrine reuptake inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
